![molecular formula C6H12O3 B1272503 2-Isobutoxyacetic acid CAS No. 24133-46-8](/img/structure/B1272503.png)
2-Isobutoxyacetic acid
Overview
Description
2-Isobutoxyacetic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide information on related compounds, such as 2-hydroxyisobutyric acid (2-HIBA) and 2-aminoisobutyric acid (aibH), which share a similar isobutane structure. 2-HIBA is identified as a valuable building block for polymer synthesis, with the potential to be converted into various compounds possessing the isobutane structure, such as methacrylic acid and isobutylene glycol and oxide . The synthesis of related compounds involves biotechnological processes and chemical conversions, which could be relevant to the synthesis and applications of 2-isobutoxyacetic acid.
Synthesis Analysis
The synthesis of compounds related to 2-isobutoxyacetic acid involves both chemical and biotechnological methods. For instance, 2-HIBA can be synthesized through bioisomerization, where a cobalamin-dependent CoA-carbonyl mutase converts 3-hydroxybutyric acid to 2-HIBA . This process is linked to the metabolism of polyhydroxybutyrate (PHB), a bacterial bioplastic. The synthesis of 2-aminoisobutyric acid (aibH) containing complexes is achieved through coordination chemistry, as demonstrated by the formation of various homo- and heterometallic Co(II) complexes .
Molecular Structure Analysis
The molecular structure of 2-isobutoxyacetic acid itself is not detailed in the provided papers. However, the structure of related compounds, such as the Co(II) complexes with 2-aminoisobutyric acid, reveals a range of geometries from distorted tetrahedral metallic clusters to 2-D coordination polymers and metallo-cryptand encapsulated lanthanides . These structures are significant as they provide insight into the coordination chemistry and potential structural frameworks that 2-isobutoxyacetic acid derivatives could form.
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of 2-isobutoxyacetic acid. However, they do mention that compounds like 2-HIBA can be accessed by simple chemical conversions from carboxylic acids . This suggests that 2-isobutoxyacetic acid could potentially undergo similar chemical reactions, such as esterification, oxidation, or other transformations relevant to the synthesis of polymers and other chemical products.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-isobutoxyacetic acid are not explicitly mentioned, the papers do provide some context for related compounds. For example, the magnetic properties of Co
Scientific Research Applications
1. Ethacrynic Acid: A Potent Diuretic
Ethacrynic acid, chemically related to 2-Isobutoxyacetic acid, has been extensively studied for its potent diuretic properties. It is effective in treating edema associated with cardiac decompensation, renal disease, and hepatic cirrhosis. Additionally, it serves as an antihypertensive agent. Despite its therapeutic benefits, it has notable adverse effects, including alterations in fluid and electrolyte balance and gastrointestinal symptoms (Schneider & Becker, 1966).
2. Alcoholism Treatment: Gamma-Hydroxybutyric Acid
Gamma-hydroxybutyric acid (GHB), a derivative of 2-Isobutoxyacetic acid, has gained interest in the treatment of alcoholism. Studies demonstrate its efficacy in suppressing ethanol withdrawal symptoms and reducing alcohol craving. However, its use requires careful supervision due to potential side effects and the risk of abuse (Poldrugo & Addolorato, 1999).
3. Nabumetone: Anti-Inflammatory Properties
Nabumetone, a nonsteroidal anti-inflammatory prodrug, metabolizes into 6-methoxy-2-naphthylacetic acid (6-MNA), exhibiting potent anti-inflammatory effects. It is primarily used for osteoarthritis and rheumatoid arthritis treatment, providing pain relief and reducing inflammation. Nabumetone's efficacy is comparable to other nonselective COX inhibitors, with a generally favorable tolerance profile (Hedner et al., 2004).
4. Phenoxyacetic Acids in Cytogenetic Studies
Phenoxyacetic acids like 2,4-D and 2,4,5-T, closely related to 2-Isobutoxyacetic acid, have been examined for cytogenetic effects. These studies focus on their potential for inducing micronuclei in erythrocytes, providing insight into their chromosome-breaking activity in mammals (Jenssen & Renberg, 1976).
5. Antiepileptic Drug Therapy Targets: Ketone Bodies
Research on ketone bodies, including acetoacetic acid and β-hydroxybutyric acid, has revealed their potential as new targets for antiepileptic drug therapy. These compounds inhibit the opening of acid-sensing ion channels in rat hippocampal neurons, providing a theoretical basis for exploring new antiepileptic drugs (Zhu et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(2-methylpropoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(2)3-9-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZXMJIGAJFDRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377002 | |
Record name | 2-isobutoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxyacetic acid | |
CAS RN |
24133-46-8 | |
Record name | 2-isobutoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methylpropoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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